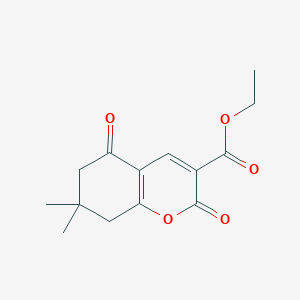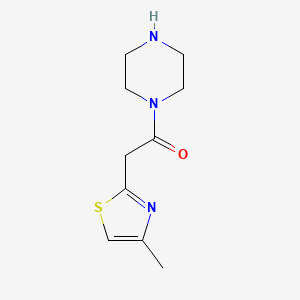![molecular formula C10H9ClN2O B2695462 N-[(3-chlorophenyl)methyl]-2-cyanoacetamide CAS No. 64488-08-0](/img/structure/B2695462.png)
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide
Vue d'ensemble
Description
“N-[(3-chlorophenyl)methyl]-2-cyanoacetamide” is a chemical compound with the CAS Number: 64488-08-0 . It has a molecular weight of 208.65 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(3-chlorobenzyl)-2-cyanoacetamide . The InChI code is 1S/C10H9ClN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14) .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 149-151°C .
Applications De Recherche Scientifique
Synthesis and Analogues
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide is closely related to ketamine, a well-known dissociative anesthetic. Research into ketamine and its analogues provides insight into the synthesis and potential applications of related compounds. For instance, Jose, Dimitrov, and Denny (2018) reviewed the synthesis of ketamine and related analogues, highlighting the widespread application of these compounds in various medical treatments and their potential impact on treating depression due to their rapid antidepressant effects (Jose, Dimitrov, & Denny, 2018).
Mechanistic Studies
The mechanistic study of ketamine, a close analogue of this compound, was undertaken by Chankvetadze et al. (2002). They explored the enantiomer migration order of ketamine using capillary electrophoresis and employed various techniques like mass spectrometry and X-ray crystallography for a deeper understanding. This kind of research provides a foundational understanding of the behavior and characteristics of similar compounds (Chankvetadze et al., 2002).
Reactions with Active Methylenes
Shibuya (1979) conducted a study on the reaction of certain compounds with active methylenes, providing insights into the chemical reactivity of related chemical structures. This research could be relevant for understanding the reactivity of this compound in various chemical environments (Shibuya, 1979).
Potential Insecticidal Applications
Rashid et al. (2021) synthesized novel compounds that included derivatives similar to this compound. They tested these derivatives for their insecticidal efficacy against the cotton leafworm, demonstrating the potential of such compounds in pest control (Rashid et al., 2021).
Antimicrobial Properties
Darwish et al. (2014) focused on synthesizing new compounds incorporating a sulfamoyl moiety for antimicrobial applications. This research could be pertinent to exploring the antimicrobial potential of this compound or its derivatives (Darwish et al., 2014).
Spectroscopic Studies
The spectroscopic study of bioactive compounds by Mary et al. (2020) provides insights into the electronic properties and potential applications of molecules structurally similar to this compound. Such studies are critical in understanding the physical and chemical characteristics of these compounds (Mary et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFAHGRCRCEWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxybenzamide](/img/structure/B2695380.png)

![2-(benzylsulfanyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2695382.png)
![2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2695386.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)
![7-{2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2695389.png)
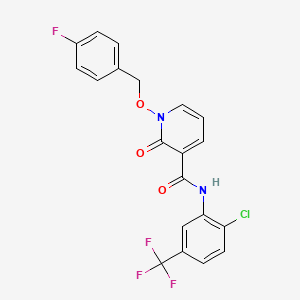
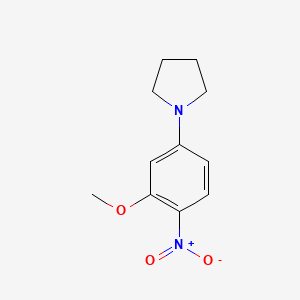
![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)
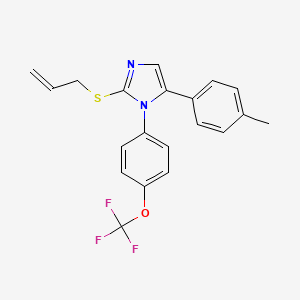

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)
